molecular formula C12H11NO B15418080 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile CAS No. 151301-96-1

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile

Cat. No.: B15418080
CAS No.: 151301-96-1
M. Wt: 185.22 g/mol
InChI Key: SNPNHZYJUGHMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile is a benzonitrile derivative featuring a hydroxypentynyl substituent at the para position. Its structure comprises a benzonitrile core (aromatic ring with a cyano group) linked to a five-carbon chain containing a hydroxyl group and a terminal alkyne. This combination of functional groups confers unique physicochemical properties, including polarity from the hydroxyl group and conjugation via the alkyne, which may enhance applications in medicinal chemistry and materials science.

Properties

CAS No.

151301-96-1

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(5-hydroxypent-1-ynyl)benzonitrile

InChI

InChI=1S/C12H11NO/c13-10-12-7-5-11(6-8-12)4-2-1-3-9-14/h5-8,14H,1,3,9H2

InChI Key

SNPNHZYJUGHMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCO)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

  • Biological Activity : Triazolyl and methoxyphenyl substituents enhance cytotoxicity, whereas hydroxyl groups may improve pharmacokinetic properties.
  • NLO Performance : Extended conjugation (e.g., ethynyl-oxazole) significantly boosts βHRS values, suggesting that this compound’s alkyne could be leveraged for NLO applications.
  • Synthetic Feasibility : Analogous compounds (e.g., ) provide a roadmap for synthesizing the target molecule via coupling or click chemistry.

Q & A

Q. What are the primary synthetic routes for 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between 4-bromobenzonitrile and 5-hydroxypent-1-yne, catalyzed by Pd(PPh₃)₄/CuI in an amine base (e.g., triethylamine). Yields (60–85%) depend on catalyst loading, solvent purity (e.g., THF or DMF), and inert atmosphere maintenance . Side products like homocoupling of alkynes can be minimized using degassed solvents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation combines ¹H/¹³C NMR (e.g., alkyne proton at δ ~2.5 ppm, nitrile carbon at ~115 ppm) and FT-IR (C≡N stretch ~2230 cm⁻¹, O-H stretch ~3400 cm⁻¹). For crystalline samples, X-ray diffraction (SHELX refinement ) resolves bond lengths/angles. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 216.1024).

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., xanthine oxidase or kinase targets ), given the nitrile group’s potential bioactivity. Use fluorescence-based or UV-Vis kinetic assays (e.g., IC₅₀ determination). For receptor interaction studies, surface plasmon resonance (SPR) or radioligand binding assays quantify affinity (Kd). Always include positive controls (e.g., allopurinol for xanthine oxidase ).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental NMR shifts and DFT calculations (e.g., B3LYP/6-311++G(d,p) ) may arise from solvent effects or dynamic conformations. Use DMSO-d6 to stabilize hydrogen bonding or perform variable-temperature NMR. Validate computational models with potential energy distribution (PED) analysis of vibrational modes . Cross-reference with X-ray crystallography for static structural insights .

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

  • Methodological Answer : The hydroxypentynyl group enhances hydrophilicity, but solubility varies with pH. Test DMSO stock solutions (≤1% v/v in assays) or use cyclodextrin-based solubilizers . For aqueous buffers, adjust pH to 7.4 (PBS) and monitor aggregation via dynamic light scattering (DLS) . If precipitation occurs, derivatize the hydroxyl group (e.g., acetylation) temporarily .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile group directs electrophilic substitution to the para position, while the hydroxypentynyl chain introduces steric hindrance. Hammett substituent constants (σm) predict electronic effects. Computational studies (e.g., NBO analysis ) quantify charge distribution. Experimentally, compare reaction rates with analogs (e.g., 4-ethynylbenzonitrile) under identical Pd-catalyzed conditions .

Advanced Mechanistic Insights

Q. What computational tools elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding poses with enzymes (e.g., xanthine oxidase ). Validate with MD simulations (GROMACS) to assess stability (RMSD < 2 Å over 100 ns). QM/MM hybrid methods (e.g., ONIOM) detail electronic interactions at active sites . Pair with site-directed mutagenesis to confirm key residues (e.g., Glu802 in xanthine oxidase ).

Q. How can researchers address low reproducibility in biological activity across labs?

  • Methodological Answer : Standardize assay conditions:
  • Enzyme source (recombinant vs. tissue-extracted).
  • Cofactor concentrations (e.g., NAD+ for dehydrogenases).
  • Pre-incubation time (≥10 min for equilibrium).
    Use interlaboratory validation with shared compound batches and protocols. Publish negative controls (e.g., solvent-only) and raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.